REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[I:11].S(=O)(=O)(O)O.[CH3:17]O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:17])=[O:7])=[CH:4][C:3]=1[I:11]
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Name
|
|
Quantity
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500 mg
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)I
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Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to reflux overnight in an oil bath
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
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The resulting mixture was concentrated in vacuo
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Type
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ADDITION
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Details
|
diluted with 50 mL of ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with 3×20 mL of water and 3×20 mL of saturated aqueous sodium carbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
resulting in 0.52 g (99%) of methyl 4-chloro-3-iodobenzoate as a white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=O)OC)C=C1)I
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |